1,2,3,4-Tetrahydrofluoranthene
Overview
Description
1,2,3,4-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14. It is a derivative of fluoranthene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure.
Scientific Research Applications
1,2,3,4-Tetrahydrofluoranthene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene using a suitable catalyst under high pressure and temperature conditions. Another method includes the cyclization of appropriate precursors in the presence of a catalyst, such as palladium or platinum, to form the desired tetrahydro derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve the reduction of fluoranthene. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrofluoranthene undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum under high pressure.
Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of Lewis acids or other catalysts.
Major Products Formed
Oxidation: Fluoranthene, fluoranthene-quinones, and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrofluoranthene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrofluoranthene can be compared with other similar compounds, such as:
Fluoranthene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in this compound.
1,2,3,10b-Tetrahydrofluoranthene: Another partially hydrogenated derivative with different hydrogenation patterns.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or differently hydrogenated counterparts .
Properties
IUPAC Name |
1,2,3,4-tetrahydrofluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEWZSACZIURKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599534 | |
Record name | 1,2,3,4-Tetrahydrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42429-92-5 | |
Record name | 1,2,3,4-Tetrahydrofluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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